molecular formula C12H9N5O3 B606679 Ciadox CAS No. 65884-46-0

Ciadox

Cat. No.: B606679
CAS No.: 65884-46-0
M. Wt: 271.23 g/mol
InChI Key: MBCZYLSVSCJJJQ-UHFFFAOYSA-N
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Description

. Quinoxalines are bicyclic heterocycles composed of a benzene ring fused to a pyrazine ring. CIADOX has the molecular formula C₁₂H₉N₅O₃ and a molecular weight of 271.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

CIADOX can be synthesized through a multi-step process involving the condensation of 2-cyanoacetohydrazide with 2-quinoxalinecarboxaldehyde . The reaction typically occurs in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

CIADOX undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction of this compound can yield hydrazine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols are used in the presence of catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Quinoxaline derivatives with various functional groups.

    Substitution: Substituted quinoxalines with diverse chemical properties.

Scientific Research Applications

CIADOX has a wide range of scientific research applications:

Comparison with Similar Compounds

CIADOX is unique among quinoxaline derivatives due to its specific chemical structure and reactivity. Similar compounds include:

  • 2-Cyano-N’-[(1,4-dioxidoquinoxalin-2-yl)methylene]acetohydrazide
  • 2-Cyano-N’-[(1,4-dioxido-2-chinoxalinyl)methylene]acetohydrazide

Compared to these compounds, this compound exhibits distinct reactivity patterns and biological activities, making it a valuable compound for various scientific research applications .

Properties

CAS No.

65884-46-0

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

2-cyano-N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C12H9N5O3/c13-6-5-12(18)15-14-7-9-8-16(19)10-3-1-2-4-11(10)17(9)20/h1-4,7-8H,5H2,(H,15,18)

InChI Key

MBCZYLSVSCJJJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N\NC(=O)CC#N)[O-]

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ciadox, Cyadox

Origin of Product

United States
Customer
Q & A

Q1: How does cyadox exert its growth-promoting effects?

A1: Cyadox exhibits growth-promoting effects through multiple mechanisms:

  • Altering Intestinal Microflora: Cyadox modifies the composition of gut microbiota, potentially reducing the populations of harmful bacteria and promoting the growth of beneficial ones. [] This can lead to improved nutrient absorption and overall animal growth. [, ]
  • Enhancing Protein Utilization and Synthesis: Cyadox has been shown to improve the apparent digestibility of dietary nutrients, including protein. This enhanced nutrient utilization contributes to increased protein synthesis and, consequently, faster growth rates in animals. []
  • Modulating Gene Expression: Research suggests that cyadox influences the expression of various genes involved in growth and immunity, potentially through the PI3K signaling pathway. [, , ] It can upregulate the expression of growth factors like IGF-1 and EGF, while also influencing genes related to cell immunity and survival. []

Q2: Does cyadox affect cellular processes besides growth?

A2: Yes, research suggests cyadox influences various cellular processes beyond growth:

  • Immune Modulation: Studies indicate that cyadox can suppress Escherichia coli-induced immune activation, particularly in the intestinal mucosa. [, , ] This suppression may contribute to its growth-promoting effects by redirecting energy from immune responses towards growth.

Q3: What is the molecular formula and weight of cyadox?

A: The molecular formula of cyadox is C13H11N5O4, and its molecular weight is 309.25 g/mol. []

Q4: Is there any spectroscopic data available for cyadox?

A4: Yes, studies have characterized cyadox using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR have been used to confirm the structure of cyadox. []
  • Mass Spectrometry (MS): Mass spectrometry, including electrospray ionization (ESI) and hybrid ion trap/time-of-flight (IT/TOF) techniques, has been widely employed to identify cyadox and its metabolites. [, , ]
  • Infrared Spectroscopy (IR): IR spectroscopy has also been used for the structural characterization of cyadox. []

Q5: Is there information available regarding the material compatibility and stability of cyadox under various conditions?

A5: The provided research focuses primarily on the biological effects and metabolism of cyadox. Information regarding its material compatibility and stability under various conditions is limited. Further research is needed to explore these aspects.

Q6: Does cyadox exhibit any catalytic properties?

A6: Cyadox is not reported to possess catalytic properties. Its primary mode of action is through its biological activity as an antimicrobial and growth promoter, not through catalytic mechanisms.

Q7: Have computational methods been used to study cyadox?

A7: While computational chemistry techniques have been applied to study other quinoxaline-1,4-dioxide derivatives, their specific application to cyadox is limited in the provided research. Further studies exploring molecular docking, QSAR modeling, and other computational approaches could provide valuable insights into the structure-activity relationships and interactions of cyadox.

Q8: How stable is cyadox under different conditions?

A8: Cyadox exhibits variable stability depending on the matrix and temperature:

  • Aqueous Solutions: Cyadox degrades rapidly in water at high temperatures (100°C), with a half-life of approximately 37.7 minutes. []
  • Cooking Oil: Cyadox is highly unstable in hot cooking oil (180°C), degrading completely within 2 minutes. []
  • Frozen Storage: Cyadox and its metabolite BDCYX deteriorate quickly in frozen storage, while QCA remains relatively stable. []

Q9: What are the SHE regulations surrounding the use of cyadox?

A9: The provided research primarily focuses on the scientific aspects of cyadox. Information regarding specific SHE regulations governing its use is limited and requires consultation with relevant regulatory bodies.

Q10: How is cyadox absorbed, distributed, metabolized, and excreted (ADME) in animals?

A10: Cyadox demonstrates varying ADME profiles across different species:

  • Absorption: Oral bioavailability of cyadox is low in dogs (4.75%), suggesting significant first-pass metabolism. []
  • Distribution: Following oral administration, cyadox is rapidly metabolized and distributed to various tissues, with the highest concentrations observed in the liver and kidneys. []
  • Metabolism: N-oxide reduction is the primary metabolic pathway for cyadox, resulting in the formation of several metabolites, including 1,4-bisdesoxycyadox (Cy1), cyadox-1-monoxide (Cy2), and quinoxaline-2-carboxylic acid (QCA). [, , , , , , , , , ] The specific metabolic profile varies across species. [, , ]
  • Excretion: Cyadox and its metabolites are primarily excreted via feces and urine. The route of excretion is influenced by the administration route, with fecal excretion being dominant after oral administration and renal clearance being more prominent after intramuscular and intravenous injections. []

Q11: What is the relationship between cyadox exposure and its effects in animals?

A11: Cyadox's effects are dose-dependent:

  • Toxicity: At higher doses, cyadox can induce toxicity, affecting organs like the liver and kidneys. [, ] This toxicity is often associated with the accumulation of specific metabolites. [, ]

Q12: How effective is cyadox against different bacterial species?

A: Cyadox exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] Studies have shown its efficacy against various pathogens relevant to animal health, including:

  • Pigs: Clostridium perfringens, Pasteurella multocida, Escherichia coli, and Streptococcus spp. [, , , ]
  • Poultry: Campylobacter jejuni, Pasteurella multocida, and Escherichia coli. [, ]
  • Fish: Escherichia coli, Streptococcus spp., and Flavobacterium columnare. []

Q13: Have animal models been used to evaluate the efficacy of cyadox?

A: Yes, numerous studies have employed animal models, primarily pigs and chickens, to investigate the effects of cyadox on growth performance, intestinal health, and immune responses. [, , , , , , , , , , , , ] These studies have demonstrated that cyadox, at appropriate doses, can enhance growth, improve feed efficiency, reduce diarrhea incidence, and modulate immune responses in animals.

Q14: What are the potential toxic effects of cyadox?

A14: While generally considered safe at approved doses, cyadox can induce toxicity at high doses or with prolonged exposure:

  • Hepatotoxicity: High doses of cyadox can lead to liver damage. [, , ] Metabolic studies suggest that this toxicity might be linked to the accumulation of specific metabolites in the liver. [, ]
  • Endocrine Disruption: Studies have shown that cyadox can affect hormone levels in animals. For instance, it can cause a decrease in aldosterone levels and alter sodium and potassium balance, potentially leading to hyponatremia and hyperkalemia. []
  • Embryotoxicity: Research in laboratory animals has indicated potential embryotoxicity of cyadox, highlighting the need for careful consideration of its use during reproductive stages in animals. []

Q15: What is the safety profile of cyadox for human consumption of treated animals?

A: The safety of cyadox residues in food products is a significant concern. Regulatory bodies set maximum residue limits (MRLs) for cyadox in edible tissues to ensure consumer safety. [, ] Monitoring residue depletion and establishing appropriate withdrawal periods are crucial aspects of ensuring food safety.

Q16: Are there any biomarkers being investigated for predicting cyadox efficacy or monitoring its effects?

A: While current research does not extensively explore biomarkers for cyadox, monitoring specific genes influenced by cyadox, such as IGF-1 and EGF, could potentially serve as indicators of its growth-promoting effects. [] Further research is needed to identify reliable biomarkers for predicting cyadox efficacy, monitoring treatment response, and detecting potential adverse effects.

Q17: What analytical methods are used to detect and quantify cyadox and its metabolites?

A17: Several analytical techniques have been employed for the analysis of cyadox and its metabolites:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection, has been widely used to determine cyadox and its metabolites in various matrices, including plasma, tissues, and feed. [, , , ]
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers enhanced sensitivity and selectivity for the analysis of cyadox and its metabolites in complex matrices. [, , , ]
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC, combined with mass spectrometry, provides even faster and more efficient separation and detection of cyadox and its metabolites. [, ]
  • Chemiluminescence Enzyme-Linked Immunosorbent Assay (CL-ELISA): CL-ELISA offers a sensitive and rapid method for detecting 1,4-bisdesoxycyadox (Cy4), a marker residue of cyadox, in chicken tissues. []

Q18: What is the environmental fate of cyadox and its impact on ecosystems?

A18: The provided research primarily focuses on the pharmacological and toxicological aspects of cyadox. Information concerning its environmental fate, degradation pathways, and ecotoxicological effects is limited and requires further investigation. Assessing the potential risks of cyadox to aquatic organisms and terrestrial ecosystems is crucial for responsible use and disposal.

Q19: How do the dissolution and solubility properties of cyadox influence its bioavailability?

A: The development of cyadox nanosuspensions aims to address the challenge of its limited solubility, thus enhancing its bioavailability. [] Further research exploring cyadox's dissolution rate in various media and its impact on absorption and bioavailability is essential for optimizing its formulation and administration.

Q20: How are analytical methods for cyadox and its metabolites validated?

A20: Analytical methods for cyadox are rigorously validated to ensure their accuracy, precision, specificity, and sensitivity. Validation procedures typically involve:

  • Linearity and Range: Assessing the linearity of the calibration curve and the working range of the method. [, ]
  • Accuracy and Precision: Determining the recovery of the analyte from the matrix and the repeatability of the results. [, , , ]
  • Specificity and Selectivity: Evaluating the method's ability to differentiate the analyte from other components in the matrix. [, ]
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified. [, , ]

Q21: What quality control measures are in place for cyadox production and use?

A21: While specific details regarding quality control measures for cyadox production are not provided in the research, adhering to Good Manufacturing Practices (GMP) is essential for ensuring the consistency, safety, and efficacy of cyadox throughout its lifecycle.

Q22: Does cyadox induce any immunological responses in animals?

A: Research suggests that cyadox can modulate immune responses, particularly in the intestinal mucosa. It has been shown to suppress Escherichia coli-induced immune activation, potentially by reducing the number of intraepithelial lymphocytes and immunoglobulin A secreting cells (ASCs). [, , ] Further research is needed to fully elucidate cyadox's effects on the immune system and assess its potential to induce hypersensitivity or other immune-related adverse effects.

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